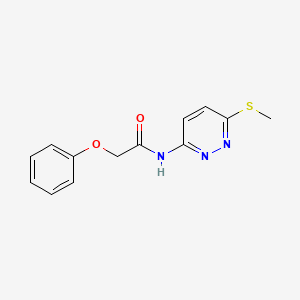

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide is a compound that belongs to the pyridazine family, which is known for its diverse pharmacological activities.

Métodos De Preparación

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide typically involves the reaction of 6-(methylthio)pyridazine with 2-phenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.

Industry: It can be used in the development of agrochemicals and other industrial applications.

Mecanismo De Acción

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparación Con Compuestos Similares

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide can be compared with other pyridazine derivatives such as:

Pyridazinone: Known for its anti-inflammatory and analgesic properties.

Pyridazine-based drugs: Such as minaprine, which is a monoamine oxidase inhibitor used as an antidepressant.

Other pyridazine derivatives: Used in agrochemicals and pharmaceuticals for their diverse biological activities.

Actividad Biológica

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a pyridazine core, which is known for its diverse biological activities. The methylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The phenoxyacetamide moiety is associated with various pharmacological effects, making this compound a candidate for further investigation.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in critical cellular pathways:

- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : This enzyme plays a significant role in the metabolism of sphingomyelin to ceramide, impacting cell signaling and exosome release. Inhibitors of nSMase2 have shown promise in models of neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Pyridazine derivatives have been reported to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar scaffolds have demonstrated significant growth inhibition in various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Alzheimer's Disease Model : In vivo studies demonstrated that nSMase2 inhibitors, including derivatives of pyridazine, could reduce exosome secretion from the brain and improve cognitive function in mouse models of Alzheimer's disease . This suggests that this compound may have similar effects.

- Cancer Cell Line Studies : Compounds with structural similarities were tested against melanoma and non-small cell lung cancer (NSCLC) cell lines, showing growth inhibition rates exceeding 60%. Notably, some derivatives induced cell cycle arrest and apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expression .

Propiedades

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-19-13-8-7-11(15-16-13)14-12(17)9-18-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHBIOTQDFXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.